5-Bromo-3-tert-butyl-1H-1,2,4-triazole
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Overview
Description
“3-Bromo-5-tert-butyl-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, which is an important nitrogen heterocyclic compound. It contains three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds, including “3-Bromo-5-tert-butyl-1H-1,2,4-triazole”, has attracted much attention due to their importance in medicinal chemistry . The introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-tert-butyl-1H-1,2,4-triazole” can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of 1,2,3-Triazoles : The transformation of propargyl azides, including compounds related to 3-bromo-5-tert-butyl-1H-1,2,4-triazole, into 1,2,3-triazoles has been explored, indicating a method for synthesizing these heterocycles (Banert, 1989).
Negishi Coupling in Synthesis : Efficient synthesis of 1,5-disubstituted 3-amino-1H-1,2,4-triazoles using Negishi coupling, highlights the versatility of triazole compounds in chemical reactions (Shen et al., 2015).
Synthesis of 1,2,3-Triazole 1-Oxides : A new approach to synthesize 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides shows the potential for creating structurally diverse triazole derivatives (Zelenov et al., 2014).
Halogenated Heteroaromatic Carbenes : Research into halogenated carbenes derived from triazole series, including compounds similar to 3-bromo-5-tert-butyl-1H-1,2,4-triazole, has been conducted, showing new stable carbenes (Glinyanaya et al., 2021).
Biological Applications
Antimicrobial Agents : Triazole and triazolothiadiazine derivatives, similar to 3-bromo-5-tert-butyl-1H-1,2,4-triazole, have been synthesized as novel antimicrobial agents, demonstrating their potential in medicine and agriculture (Kaplancikli et al., 2008).
Water-Soluble Ligands : Synthesis of bulky tris(triazolyl)borate ligands, related to the triazole structure, has been developed for potential applications in aqueous environments, showing the adaptability of these compounds in different media (Jernigan et al., 2007).
Material Science and Catalysis
Catalytic Applications : Research into the synthesis of tetra-tert-butylcalix[4]arene linked to 1,2,4-triazole derivatives has been conducted, indicating potential applications in catalysis and material science (Dilmaghani et al., 2016).
Complex Formation with Copper(II) Halides : The reaction of 1-tert-butyl-1H-1,2,4-triazole with copper(II) halides to form complexes highlights the utility of such compounds in forming metal-organic frameworks and complexes (Voitekhovich et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the triazole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-Bromo-3-tert-butyl-1H-1,2,4-triazole may also interact with various biological targets.
Mode of Action
It’s known that the introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . This suggests that the tert-butyl group in this compound may play a crucial role in its interaction with its targets.
Biochemical Pathways
Indole derivatives, which are structurally similar to triazoles, have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The introduction of a tert-butyl group into organic molecules is known to increase their lipophilicity, which is very important for passage through the cell wall . This suggests that the tert-butyl group in this compound may enhance its bioavailability.
Result of Action
Compounds containing the indole nucleus have been reported to have a wide range of biological activity and medicinal applications . This suggests that this compound may also have diverse biological effects.
Properties
IUPAC Name |
3-bromo-5-tert-butyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHVHZJPOSOHEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622285 |
Source
|
Record name | 3-Bromo-5-tert-butyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146858-36-8 |
Source
|
Record name | 3-Bromo-5-tert-butyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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